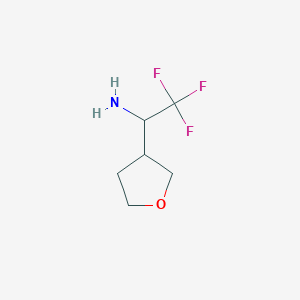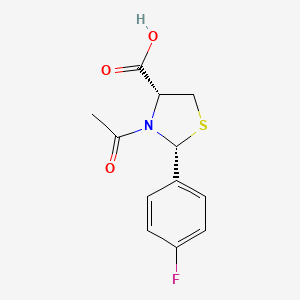![molecular formula C19H25N3O4 B2872247 Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate CAS No. 2361821-41-0](/img/structure/B2872247.png)
Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate, also known as MPPC, is a chemical compound that has been studied for its potential applications in scientific research. This molecule is a carbamate derivative of piperidine and has been shown to have various biochemical and physiological effects. In
作用机制
Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate has been shown to have various biochemical and physiological effects, including increased locomotor activity, decreased food intake, and increased dopamine release. These effects make Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate in lab experiments is its high affinity for the dopamine transporter, which makes it a potent tool for studying dopamine transport. However, one limitation of using Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the study of Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate. One direction is to explore its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to further study its mechanism of action and its role in dopamine transport. Finally, there is potential for the development of new compounds based on the structure of Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate that may have even greater affinity for the dopamine transporter and fewer potential toxic effects.
In conclusion, Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It acts as a dopamine transporter inhibitor and has various biochemical and physiological effects. While it has potential advantages for lab experiments, its potential toxicity must also be considered. There are several potential future directions for the study of Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate, including its potential applications in the treatment of neurological disorders and the development of new compounds based on its structure.
合成方法
Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate can be synthesized using a variety of methods. One common method involves the reaction of piperidine with phenylacetyl chloride to form 4-phenyl-1-prop-2-enoylpiperidine. This compound is then reacted with carbonyldiimidazole to form the corresponding imidazole intermediate. Finally, the imidazole intermediate is reacted with methyl isocyanate to form Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate.
科学研究应用
Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This makes Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate a potential tool for studying dopamine transport and its role in various neurological disorders.
属性
IUPAC Name |
methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-16(23)22-13-9-19(10-14-22,15-7-5-4-6-8-15)17(24)20-11-12-21-18(25)26-2/h3-8H,1,9-14H2,2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFUAQOMEOBIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCNC(=O)C1(CCN(CC1)C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2872164.png)
![2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2872167.png)
![N,2-bis(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2872171.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2872174.png)
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2872175.png)


![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2872181.png)
![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2872182.png)
![2-(4-chlorophenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872183.png)
![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2872184.png)

![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2872187.png)